![molecular formula C12H11ClN2O2S B2965972 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034608-07-4](/img/structure/B2965972.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone is a fascinating compound that bridges several domains of organic chemistry, displaying unique structural features that make it of particular interest in scientific research and industrial applications. Its molecular configuration combines a chloro-thieno-pyridine ring with a methylisoxazolyl unit, imparting specific reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method starts with the preparation of 2-chloro-thieno[3,2-c]pyridine via cyclization reactions, followed by the functionalization of the pyridine ring. The next step involves the introduction of the 5-methylisoxazolyl moiety through a nucleophilic substitution reaction. Optimal reaction conditions, such as temperature control and pH adjustments, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often employs batch or continuous flow reactors to accommodate large-scale synthesis. Advanced purification techniques such as recrystallization and chromatographic methods are employed to achieve high purity. Efficient synthesis also focuses on minimizing by-products and optimizing reaction parameters to ensure environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, forming corresponding oxo derivatives.
Reduction: Reduction can occur at the pyridine ring, resulting in the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution at the chloro position.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. Oxidation typically yields oxo derivatives, reduction produces hydrogenated products, and substitution leads to a variety of functionally modified derivatives.
Applications De Recherche Scientifique
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone has found extensive use in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: Research indicates potential bioactive properties, making it a candidate for drug discovery and development.
Medicine: The compound's unique structure is being explored for its potential therapeutic applications, particularly in treating specific diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets. The chloro and isoxazolyl groups are key to its biological activity, influencing binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition are areas of active investigation to elucidate its full mechanism.
Comparaison Avec Des Composés Similaires
Compared to other chloro-thieno-pyridines and methylisoxazolyl derivatives, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone stands out due to its balanced reactivity and stability. Similar compounds include:
2-chloro-thieno[3,2-c]pyridine: Shares the thieno-pyridine core but lacks the isoxazole group.
5-methylisoxazole derivatives: Similar reactivity but differ in core structure.
This compound's unique combination of functional groups makes it a versatile candidate for a broad spectrum of applications.
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-4-9(14-17-7)12(16)15-3-2-10-8(6-15)5-11(13)18-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIEQFBKRORQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
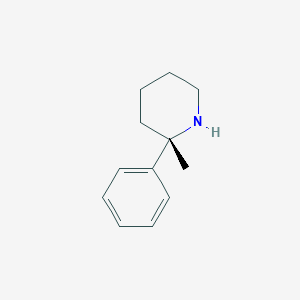
![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2965892.png)
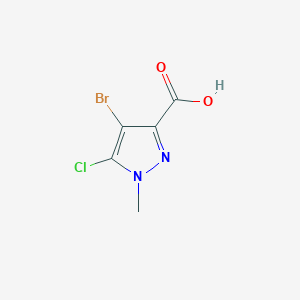

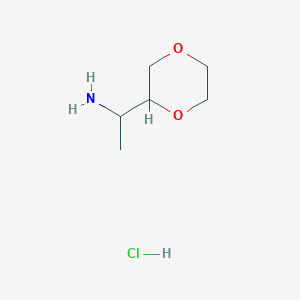
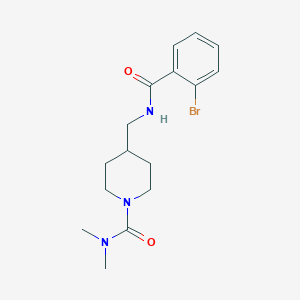
![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2965899.png)
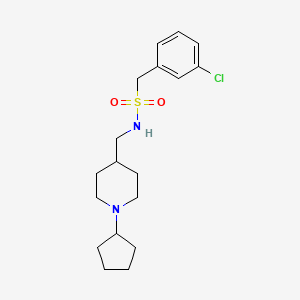
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2965902.png)
![4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2965904.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
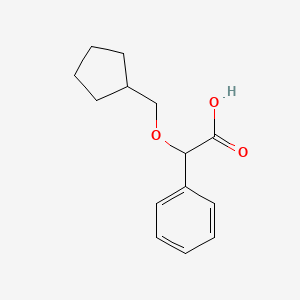
![N-(2-fluorophenyl)-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2965909.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)
